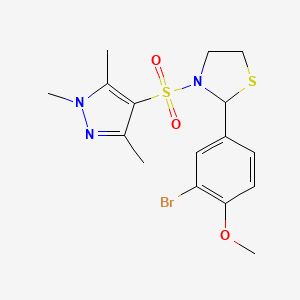

3-amino-N-(2,6-diethylphenyl)benzamide

カタログ番号 B2439303

CAS番号:

500274-46-4

分子量: 268.36

InChIキー: UVELTHPUYZPJPI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-amino-N-(2,6-diethylphenyl)benzamide” is a benzamide compound used for proteomics research . It has a molecular formula of C17H20N2O and a molecular weight of 268.36 .

Molecular Structure Analysis

The molecular structure of “3-amino-N-(2,6-diethylphenyl)benzamide” consists of a benzamide core with an amino group at the 3-position and a 2,6-diethylphenyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis

“3-amino-N-(2,6-diethylphenyl)benzamide” is a solid compound with a molecular weight of 268.36 . More specific physical and chemical properties were not found in the retrieved data.科学的研究の応用

Anticonvulsant Activity

- Synthesis and Anticonvulsant Activity : Studies like those by (Lambert et al., 1995) have shown that derivatives of 3-amino-N-(2,6-diethylphenyl)benzamide exhibit significant anticonvulsant activity, particularly in maximal electroshock seizure tests.

Oxidation and Antioxidant Activity

- Electrochemical Oxidation : Research like (Jovanović et al., 2020) demonstrates the importance of understanding the electrochemical oxidation mechanisms of amino-substituted benzamides, which is crucial for assessing their antioxidant activities.

Cardiac Electrophysiological Activity

- N-Substituted Imidazolylbenzamides : Investigations such as those by (Morgan et al., 1990) explore the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as class III agents.

Antibacterial Activity

- Synthesis and Antibacterial Properties : Studies including (Mostafa et al., 2023) focus on the synthesis of such compounds and their antibacterial activity, emphasizing their relevance in microbiological applications.

Imaging and Diagnostic Applications

- Radioiodinated Derivatives : Research by (Eisenhut et al., 2000) has shown that radioiodinated derivatives of N-(2-diethylaminoethyl)benzamides can be used for imaging melanoma metastases.

Anticancer Activity

- Histone Deacetylase Inhibition : Papers like (Zhou et al., 2008) describe the synthesis of compounds such as MGCD0103, an orally active histone deacetylase inhibitor, indicating potential use in cancer therapy.

Aromatase Inhibition

- Aminoglutethimide Derivatives : Studies, for example, by (Moniz & Hammond, 1997), explore derivatives of aminoglutethimide, a compound used in breast cancer treatment, and their effects on estrogen biosynthesis.

Antimicrobial and Anti-inflammatory Applications

- Synthesis and Antimicrobial Activity : Research like that by (Mobinikhaledi et al., 2006) explores the antimicrobial activity of benzamide derivatives, highlighting their potential in fighting various bacterial strains.

Other Biological Activities

- Metabolic Impact Studies : For instance, (Milam & Cleaver, 1984) have looked into the effects of certain benzamides on different metabolic processes, providing insights into broader biological implications.

特性

IUPAC Name |

3-amino-N-(2,6-diethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-3-12-7-5-8-13(4-2)16(12)19-17(20)14-9-6-10-15(18)11-14/h5-11H,3-4,18H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVELTHPUYZPJPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,6-diethylphenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(2-chlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2439222.png)

![4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2439224.png)

![Ethyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2439226.png)

![3-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2439230.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2439233.png)

![ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2439239.png)

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)